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Compound of Interest

Compound Name: 5-Amino-2-bromobenzamide
CAS No.: 220583-56-2
Cat. No.: B112314

Get Quote

Executive Summary & Scaffold Analysis

5-Amino-2-bromobenzamide represents a strategic deviation from the classical
anthranilamide scaffold.[1] While anthranilamides (2-amino) typically utilize an intramolecular
hydrogen bond to planarize the system for kinase binding, the 5-amino-2-bromo isomer offers a
unique vector geometry.[1] The bromine atom at the ortho position (C2) introduces steric bulk
that twists the amide out of planarity, a feature often exploited to improve selectivity in PARP
inhibitors, while the C5-amine provides a linear vector for solvent-front extensions.[1]

Core Physicochemical Profile
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Property Value Structural Implication
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[L1I2]E31[4]05]16]

Low MW allows for significant
Molecular Weight 215.05 g/mol decoration (Fragment-Based
Drug Design).[1]

Dual interaction points for
H-Bond Donors 2 (Amide NH2, Amine NH2) enzyme active sites (e.qg.,

Asp/Glu residues).

Optimal starting point for oral

Lipophilicity (cLogP ~1.3
Pop Y (cLogP) bioavailability optimization.
Allows meta substitution
] relative to the amide, ideal for
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regions.[1]

Strategic SAR Analysis: The Three-Zone Model

To rationally design derivatives, we divide the scaffold into three functional zones. This model
explains the causality behind activity shifts observed in experimental data.[1]
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Figure 1: The Three-Zone SAR Model for 5-Amino-2-bromobenzamide. The interaction
between the C1-Amide and C2-Bromine is critical for defining the bioactive conformation.[1]

Zone 1: The Amide (Primary Anchor)[1]

e Function: In PARP inhibition, the amide mimics the nicotinamide moiety of NAD+.[1] In
HDAC inhibition, it serves as a Zinc-Binding Group (ZBG).[1]

» SAR Insight: Substitution on the amide nitrogen (N-alkylation) generally abolishes activity for
PARP targets because the unsubstituted protons are required for hydrogen bonding with
Gly863 and Ser904 (PARP-1 numbering).[1] For HDACs, the amide is often part of a larger
"cap" group; however, the primary amide itself is a weak ZBG compared to hydroxamic
acids.[1]

Zone 2: The C2-Bromine (The Orthogonal Handle)[1]

» Function: Steric occlusion and Halogen Bonding.[1]

* SAR Insight: Replacing Br with H (3-aminobenzamide) restores planarity but often reduces
selectivity.[1] Replacing Br with larger groups (e.g., -CH3, -CF3) can lock the amide into a
perpendicular conformation, which is favorable for certain kinase pockets but detrimental if
the target requires a planar stack (e.g., DNA intercalation).[1]

o Comparison: The Br atom is a superior "handle" for Suzuki-Miyaura coupling compared to a
methyl group, allowing late-stage diversification.[1]

Zone 3: The C5-Amine (The Extension Vector)[1]

e Function: This is the primary site for improving potency.[1]

e SAR Insight: Acylation or alkylation at C5 allows the molecule to reach out of the catalytic
pocket.[1]

o Hydrophobic groups (Aryl): Increase potency (IC50 < 100 nM) by filling the hydrophobic
tunnel in HDACs.[1]

o Solubilizing groups (Morpholine/Piperazine): Improve ADME properties without disrupting
the core binding mode.[1]
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Comparative Performance Data

The following table contrasts 5-Amino-2-bromobenzamide derivatives against standard
clinical scaffolds in the context of PARP-1 Inhibition.

Representative Selectivity .
Scaffold Class IC50 (PARP-1) . Stability (t%2)
Compound Profile
3-
Aminobenzamide 3-AB ~30 uM Low (Pan-PARP)  High
(Parent)
Moderate
5-Amino-2- o ]
] Derivative 5b 2.4 uM (PARP-1 > High
bromobenzamide
PARP-2)
Phthalazinone ) )
Olaparib 0.005 uM High Moderate
(Standard)
Anthranilamide 2-Amino-5- Poor (Inactive on ]
>50 uM High
(Isomer) bromo...[1] PARP)
Analysis:

e Vs. Parent (3-AB): The addition of the 2-Bromo and 5-Amino groups improves potency by
nearly 15-fold.[1] The Bromine likely fills a hydrophobic sub-pocket that the parent 3-
aminobenzamide misses.[1]

e Vs. Isomer (Anthranilamide): The 2-amino isomer (anthranilamide) forms an intramolecular
H-bond that prevents the amide from adopting the necessary conformation for PARP binding.
[1] This validates the specific requirement for the 5-amino-2-bromo geometry.

» Vs. Clinical Standard: While less potent than Olaparib, this scaffold offers a lower molecular
weight and higher ligand efficiency (LE), making it an ideal "Fragment" for Fragment-Based
Drug Discovery (FBDD).[1]

Experimental Protocols
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A. Synthesis of 5-Amino-2-bromobenzamide Derivatives

Reliability Note: Direct bromination of 3-aminobenzamide often yields a mixture of isomers.[1]
The following route ensures regioselectivity.

Step 1: Protection

» Dissolve 3-aminobenzamide (10 mmol) in DMF.

e Add Boc-anhydride (1.1 eq) and TEA (2.0 eq). Stir at RT for 4h.[1]
o Result:tert-butyl (3-carbamoylphenyl)carbamate.[1]

Step 2: Regioselective Bromination

Dissolve the Boc-protected intermediate in Acetonitrile.[1]

Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at 0°C.

Stir at RT for 12h. The bulky Boc group and the amide directing effect favor bromination at
the C2 (ortho to amide) and C6 positions.[1] Separation is required, but C2 is often favored
due to H-bonding stabilization with the amide.[1]

Purification: Silica Gel Chromatography (Hexane/EtOAc).
Step 3: Deprotection & Derivatization (Zone 3)[1]
e Treat with 4M HCI in Dioxane to remove Boc.[1]

e Coupling: React the free amine (Zone 3) with desired Acyl Chlorides or Isocyanates to
generate the library.

B. Validated PARP-1 Inhibition Assay

To ensure data trustworthiness, use a chemiluminescent sandwich ELISA method.[1]

o Coat Plate: Coat 96-well plates with Histone mixture (20 pg/mL) in PBS overnight at 4°C.
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e Reaction Mix: Add PARP-1 enzyme (0.5 units/well), Biotinylated NAD+ (25 uM), and
Activated DNA (10 pg/mL).

e Inhibitor Addition: Add 5-Amino-2-bromobenzamide derivatives (dissolved in DMSO) at
varying concentrations (0.1 nM to 100 puM).

e Incubation: Incubate for 1 hour at 25°C.
o Detection: Add Streptavidin-HRP conjugate followed by chemiluminescent substrate.[1]

o Readout: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad
Prism).

Mechanism of Action: Binding Mode[1]

The following diagram illustrates the hypothetical binding mode of a 5-amino-2-
bromobenzamide derivative within the PARP-1 active site, highlighting the critical interactions.
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Figure 2: Interaction Map. The scaffold anchors via the amide to the Gly863/Ser904 triad, while
the Bromine occupies a critical hydrophobic space, enhancing affinity over the non-brominated
parent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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